molecular formula C9H8BrN3O2 B8169788 5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B8169788
M. Wt: 270.08 g/mol
InChI Key: DDQJOELATYCUJL-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H8BrN3O2 and a molecular weight of 270.08 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique structure, which includes a pyrazole ring fused to a pyridine ring with a bromine atom at the 5-position and an ethyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the following steps:

  • Dissolve 5-bromo-1-ethylpyrazolo[3,4-b]pyridine-3-carboxylic acid and ethyl bromoacetate in ethanol.
  • Add sodium hydroxide to the mixture and heat at reflux for several hours.
  • Cool the mixture and add water to it.
  • Extract the product with ethyl acetate.
  • Dry the organic layer with anhydrous sodium sulfate.
  • Concentrate the organic layer under reduced pressure.
  • Dissolve the residue in water and acidify with hydrochloric acid.
  • Extract the product with ethyl acetate.
  • Dry the organic layer with anhydrous sodium sulfate.
  • Concentrate the organic layer under reduced pressure to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.

    Hydrolysis and Decarboxylation: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo decarboxylation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis and decarboxylation can produce the corresponding carboxylic acid and decarboxylated products.

Scientific Research Applications

5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications, including :

    Chemistry: Used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of light-sensitive dyes for laser printers and photocopiers.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: A similar compound without the bromine and ethyl substituents.

    5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the ethyl group at the 1-position.

    1-Ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: Lacks the bromine atom at the 5-position

Uniqueness

5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to the presence of both the bromine atom at the 5-position and the ethyl group at the 1-position. These substituents confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-bromo-1-ethylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-13-8-6(3-5(10)4-11-8)7(12-13)9(14)15/h3-4H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQJOELATYCUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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